S-MGB-234 TFA Demonstrates Curative In Vivo Efficacy in a Mouse Model of AAT
S-MGB-234 TFA provides a complete cure in an established in vivo model of *T. congolense* infection. Mice treated with two intraperitoneal doses of 50 mg/kg showed 100% cure with no relapses (4 out of 4 mice cured), a clear and quantitative differentiation from partial or non-curative outcomes [1]. In contrast, the same study demonstrated that while some other S-MGB analogs showed in vitro activity, they failed to achieve a cure in vivo, highlighting S-MGB-234's unique therapeutic index within its own class [1].
| Evidence Dimension | In Vivo Curative Efficacy |
|---|---|
| Target Compound Data | 4/4 (100%) mice cured with no relapses |
| Comparator Or Baseline | Other S-MGB analogs (in-class) showed 0/4 cures in the same model |
| Quantified Difference | 100% cure rate vs. 0% cure rate for other tested S-MGBs |
| Conditions | *T. congolense*-infected mouse model; two applications of 50 mg/kg intraperitoneally |
Why This Matters
This robust, quantitative in vivo data is essential for researchers selecting a lead compound for AAT, as it proves S-MGB-234's ability to translate in vitro potency into a curative outcome, unlike other close analogs.
- [1] Giordani F, Khalaf AI, Gillingwater K, Munday JC, de Koning HP, Suckling CJ, Barrett MP, Scott FJ. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model. J Med Chem. 2019 Mar 28;62(6):3021-3035. View Source
